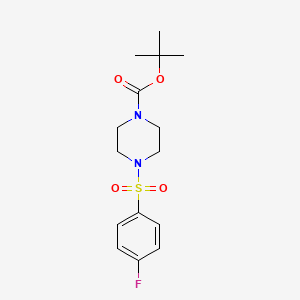

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate

概要

説明

“Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It contains a total of 45 bonds, including 24 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .

Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The presence of the N-gem-dimethyl group presented a significant synthetic challenge arising from steric congestion . Nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium has a literature precedent, but nucleophilic attack into the more sterically congested 1-N-propylidenepiperazinium intermediate by an alkynyl Grignard reagent is presented here for the first time .

Molecular Structure Analysis

The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate”, are as follows :

科学的研究の応用

Medicinal Chemistry and Drug Design

The synthesis of novel sigma-2 ligands often involves the preparation of piperazine derivatives. Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate serves as a valuable building block in this context. Researchers explore its potential as a pharmacologically useful core for developing drugs targeting sigma-2 receptors. These receptors play a role in cancer, neurodegenerative diseases, and other conditions, making this compound an interesting candidate for drug design .

Organic Synthesis

Piperazine derivatives, including tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate, serve as versatile intermediates in organic synthesis. They participate in the construction of various organic compounds, such as:

Crystallography and Structural Analysis

The crystal structure of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate reveals important insights. The piperazine ring adopts a chair conformation with di-equatorial substitution. Notably, one nitrogen atom is sp3 hybridized, while the other is sp2 hybridized. Intermolecular interactions within the crystal lattice involve weak hydrogen-bond-like interactions (C—H···O) and dispersion interactions. Understanding these structural features aids in designing related compounds for specific applications .

作用機序

Target of Action

Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .

Mode of Action

The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .

Biochemical Pathways

Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .

特性

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCFATZMABJSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)

![(E)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2586835.png)